[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone
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Overview
Description
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone involves the inhibition of acetylcholinesterase. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone are mainly related to its inhibitory effect on acetylcholinesterase. The compound has been shown to improve cognitive function in animal models of Alzheimer's and Parkinson's diseases. It has also been shown to have antioxidant properties, which can protect against oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone in lab experiments is its specificity for acetylcholinesterase. This allows researchers to study the role of this enzyme in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring are required in lab experiments.
Future Directions
There are several future directions for research on [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone. One direction is the development of new drugs for the treatment of neurological disorders based on this compound. Another direction is the study of its potential applications in other fields, such as cancer research and drug delivery. Additionally, further research is needed to determine the optimal dosing and safety profile of this compound in humans.
Synthesis Methods
The synthesis of [4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone involves the reaction of 6-methylpyridazine-3-carboxylic acid with piperidine and oxolan-3-one in the presence of a catalyst. The resulting product is a white crystalline solid with a molecular weight of 357.45 g/mol.
Scientific Research Applications
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone has shown potential applications in various scientific research fields. One of the most promising applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. The compound has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that plays a key role in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the concentration of acetylcholine, which is important for cognitive function.
properties
IUPAC Name |
[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-2-3-15(18-17-12)22-10-13-4-7-19(8-5-13)16(20)14-6-9-21-11-14/h2-3,13-14H,4-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJKRODZZJZNBHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-6-{[1-(oxolane-3-carbonyl)piperidin-4-yl]methoxy}pyridazine |
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